GM2-Ganglioside
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Overview
Description
GM2-Ganglioside is a type of glycosphingolipid predominantly found in the outer leaflet of the plasma membrane of vertebrate cells, especially in the nervous system. It is a monosialic ganglioside, meaning it contains one sialic acid residue. This compound plays a crucial role in cell signaling and metabolism. It is associated with several lysosomal storage disorders, including Tay-Sachs disease, where its accumulation leads to severe neurodegenerative conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GM2-Ganglioside involves the glycosylation of ceramide with specific carbohydrate groups. The process typically starts with the synthesis of ceramide in the endoplasmic reticulum, followed by glycosylation and sialylation in the Golgi apparatus. Glycosyltransferases add the final carbohydrate groups to form this compound .
Industrial Production Methods: Industrial production of this compound is complex due to the intricate structure of the molecule. It often involves the extraction of gangliosides from natural sources, such as bovine brain tissue, followed by purification processes like chromatography. Advances in biotechnology have also enabled the production of this compound using genetically engineered microorganisms .
Chemical Reactions Analysis
Types of Reactions: GM2-Ganglioside undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the molecule .
Scientific Research Applications
GM2-Ganglioside has numerous applications in scientific research:
Chemistry: Used as a model compound to study glycosphingolipid metabolism and interactions.
Biology: Plays a role in cell signaling, membrane structure, and cell-cell interactions.
Medicine: Involved in the study of lysosomal storage disorders, such as Tay-Sachs disease. It is also explored for its potential in neurodegenerative disease research, including Alzheimer’s and Parkinson’s diseases.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for lysosomal storage disorders
Mechanism of Action
GM2-Ganglioside exerts its effects through interactions with specific proteins and receptors on the cell surface. It is involved in modulating signal transduction pathways, particularly those related to cell growth and differentiation. The molecule interacts with receptor tyrosine kinases, such as the epidermal growth factor receptor, influencing downstream signaling pathways. In lysosomal storage disorders, the accumulation of this compound disrupts normal cellular functions, leading to neurodegeneration .
Comparison with Similar Compounds
GM1-Ganglioside: Another monosialic ganglioside with similar functions but different carbohydrate composition.
GD1a-Ganglioside: A disialic ganglioside with two sialic acid residues, involved in similar cellular processes.
GD1b-Ganglioside: Another disialic ganglioside with distinct roles in the nervous system.
Uniqueness of GM2-Ganglioside: this compound is unique due to its specific carbohydrate structure and its association with severe lysosomal storage disorders. Unlike other gangliosides, this compound accumulation is directly linked to Tay-Sachs disease, making it a critical target for medical research and therapeutic development .
Properties
IUPAC Name |
sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C67H121N3O26.Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71;/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88);/q;+1/p-1/b33-31+;/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCIBJIDUSQSAE-VUDKKWOPSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C67H120N3NaO26 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1406.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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